N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
“N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” typically involves the following steps:
Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chloronitrobenzene and piperazine.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using 4-nitroaniline and piperazine.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique chemical properties.
Medicine: Potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorophenyl and nitrophenyl groups suggests potential interactions with hydrophobic and aromatic regions of proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)piperazine: Lacks the nitrophenyl group, which may result in different pharmacological properties.
4-(4-nitrophenyl)piperazine: Lacks the chlorophenyl group, which may result in different chemical reactivity and biological activity.
N-(3-chlorophenyl)-4-(4-methylphenyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group, which may affect its chemical and biological properties.
Uniqueness
The unique combination of chlorophenyl and nitrophenyl groups in “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, including drug development and materials science.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c18-13-2-1-3-14(12-13)19-17(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDRDOYRQRLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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